3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is a chemical compound belonging to the benzotriazine family, characterized by a triazine ring structure. This compound is of interest primarily in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The compound is known for its ability to undergo bioreductive activation, which can lead to selective cytotoxicity in hypoxic tumor environments.
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is classified as a nitrogen-containing heterocyclic compound. It is synthesized through various chemical reactions involving benzotriazine derivatives. The compound's structure can be represented by the molecular formula and it has been cataloged in databases such as PubChem under the Compound ID 600549 .
The synthesis of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide can be accomplished through several methods. A common approach involves the cyclization of appropriate precursors under specific conditions to yield the desired product.
Methods and Technical Details:
The molecular structure of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide features a triazine ring with an amino group and a methyl group at specific positions.
Structure Data:
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide participates in several notable chemical reactions:
The mechanism of action of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide primarily revolves around its bioreductive properties:
The physical and chemical properties of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide are significant for its application in research:
These properties influence its handling and application in laboratory settings.
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide has several scientific uses:
The synthesis of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide (C₈H₈N₄O; CAS 27281-74-9) relies on strategic cyclocondensation of ortho-nitroaryl precursors with N-nucleophiles. A common route involves reacting 4-methyl-2-nitroaniline with cyanamide derivatives under reducing conditions to form the benzotriazine core. This is followed by late-stage oxidation to introduce the N₁-oxide functionality [2] . Alternative pathways utilize hydrazine intermediates, where 2-hydrazinyl-4-methylnitrobenzene undergoes cyclization with formamidine acetate at 120°C, yielding the 1,2,4-benzotriazine scaffold prior to oxidation .
Key synthetic challenges include regioselectivity control during ring closure and managing electron-donating effects of the 7-methyl group, which can impede oxidation steps. Yields are optimized through:
Table 1: Key Cyclocondensation-Oxidation Steps
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Cyclization | Formamidine acetate/EtOH, reflux | 3-Amino-7-methyl-1,2,4-benzotriazine | 65–72 |
N-Oxidation | H₂O₂/TFA or mCPBA, 0°C | Target N-oxide | 58–63 |
Purification | EtOAc/hexane recrystallization | Final product | >95% purity |
The 3-amino group serves as a versatile handle for structural diversification. Nucleophilic substitution with electrophiles enables the installation of:
Electronic effects profoundly influence bioactivity:
Table 2: Structure-Activity Relationships at 3-Position
Substituent | MIC vs. Mtb (μg/mL) | Vero CC₅₀ (μg/mL) | Selectivity Index |
---|---|---|---|
-H (parent) | 0.91 | 25 | 27.5 |
-nPr | 0.94 | 8.9 | 9.5 |
-cHex | 0.57 | 17 | 29.8 |
-CH₂CH₂OMe | >10 | >50 | <5 |
Microwave-assisted synthesis significantly accelerates functionalization, reducing reaction times from 12h to 15–30 minutes while maintaining yields >80% [8].
The N₁-oxide moiety is essential for bioreductive activity. Its installation employs two primary methods:
Reaction kinetics studies reveal:
The N-oxide group enables proton-coupled electron transfer (PCET), reducing the LUMO energy to −1.44 eV (calculated). This facilitates bioreduction to cytotoxic radicals that oxidize biomolecules at rates up to 1.4 × 10⁸ M⁻¹s⁻¹ for DNA bases [3].
Table 3: N-Oxidation Efficiency by Reagent System
Oxidant | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
mCPBA | 0 | 4 | 78 | <5% over-oxidation |
H₂O₂/TFAA | 0 | 72–96 | 63 | None detected |
Peracetic acid | 25 | 2 | 42 | 15% ring-degradation |
Solid-phase synthesis employs Wang resin-linked hydrazines for combinatorial library generation:
Solution-phase synthesis remains preferred for scale-up:
Critical process metrics:
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale limit | <100 mg | >1 kg |
Typical yield | 40–55% | 63–78% |
Purity (HPLC) | 85–90% | 95–99% |
Library suitability | Excellent | Moderate |
Hybrid approaches show promise, where resin-bound intermediates undergo functionalization before cleavage and solution-phase oxidation [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8